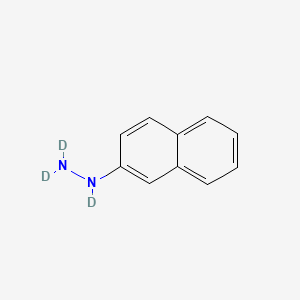
2-Naphthylhydrazine-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthylhydrazine-D3 is a deuterated analog of 2-Naphthylhydrazine, which is a derivative of naphthalene. This compound is primarily used as an intermediate in the synthesis of various dyes, including Indocyanine Green-d12, a tricarbocyanine dye with infrared absorbing properties. The deuterium labeling in this compound makes it particularly useful in research applications where isotopic labeling is required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for preparing 2-Naphthylhydrazine involves the reaction of 2-naphthol with hydrazine hydrate. This one-step reaction simplifies the preparation process and avoids the use of carcinogenic 2-naphthylamine . The reaction conditions are typically mild, making it suitable for industrial applications.
Industrial Production Methods
The industrial production of 2-Naphthylhydrazine-D3 follows similar synthetic routes as its non-deuterated counterpart. The process involves the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. This method is advantageous due to its simplicity and the mild reaction conditions required .
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthylhydrazine-D3 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of naphthoquinone derivatives .
Applications De Recherche Scientifique
2-Naphthylhydrazine-D3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic dyes and imaging agents.
Industry: Applied in the production of dyes and pigments with specific properties.
Mécanisme D'action
The mechanism of action of 2-Naphthylhydrazine-D3 involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthylhydrazine: The non-deuterated analog of 2-Naphthylhydrazine-D3.
1-Naphthylhydrazine: Another naphthalene derivative with similar chemical properties.
Indocyanine Green: A tricarbocyanine dye used in medical diagnostics.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This property allows for more precise tracking and analysis in various scientific applications.
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
1,1,2-trideuterio-2-naphthalen-2-ylhydrazine |
InChI |
InChI=1S/C10H10N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2/i/hD3 |
Clé InChI |
VNICRWVQYFRWDK-ZRLBSURWSA-N |
SMILES isomérique |
[2H]N([2H])N([2H])C1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
![[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate](/img/structure/B13856378.png)

![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
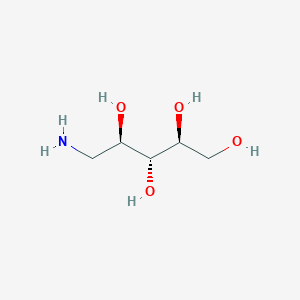

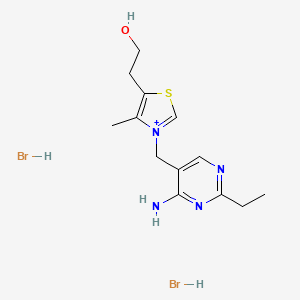
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
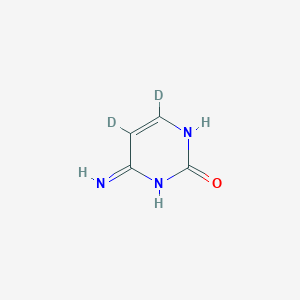
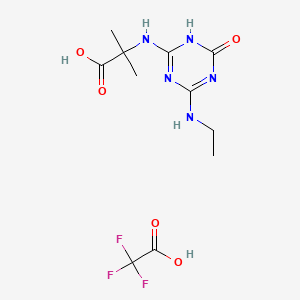
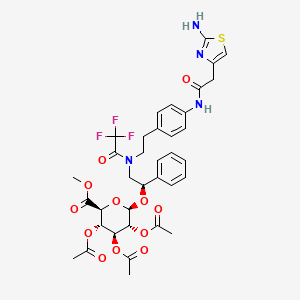
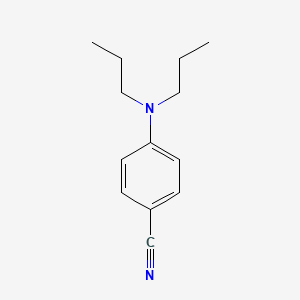
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)

